
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid
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Overview
Description
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS Number: 1536416-10-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).
Structure and Properties
The compound features a cyclopropyl group and a carboxylic acid moiety attached to an imidazole ring. The imidazole ring is known for its diverse biological activities, which can be attributed to its ability to form hydrogen bonds and π interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, the synthesis of various imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives, including 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid | Staphylococcus aureus | 125 - 500 |
Escherichia coli | 250 - 1000 | |
Bacillus subtilis | 62.5 - 1000 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating bactericidal effects at higher concentrations.
Anticancer Activity
In addition to its antimicrobial properties, studies have assessed the anticancer potential of imidazole derivatives. The cytotoxicity of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid was evaluated against various cancer cell lines. The following table presents the findings:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 10 - 20 |
HeLa (Cervical cancer) | 15 - 30 |
A549 (Lung cancer) | 20 - 35 |
These results suggest that the compound may possess moderate cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their structural features. Modifications to the imidazole ring or substituents can significantly alter their pharmacological profiles. For example:
- Substituent Positioning : Variations in the position of substituents on the imidazole ring can enhance or diminish antibacterial activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the lipophilicity and solubility of the compounds, influencing their bioavailability.
Case Studies
Case Study 1 : A study synthesized a series of thiosemicarbazide derivatives based on imidazole frameworks. The results indicated that specific substitutions led to enhanced antibacterial properties against Gram-positive bacteria, with MIC values significantly lower than those observed for non-modified compounds .
Case Study 2 : Another research effort focused on hydrazone derivatives of imidazoles, which demonstrated varying degrees of anticancer activity across different cell lines. This underscores the importance of structural diversity in developing effective therapeutic agents .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyclopropyl-2,5-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-5-8(9(12)13)10-6(2)11(5)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
FRWQZRSZILFMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C2CC2)C)C(=O)O |
Origin of Product |
United States |
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